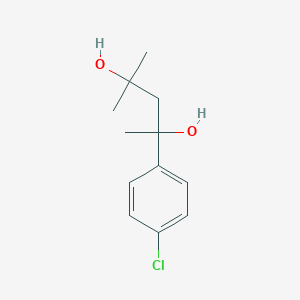

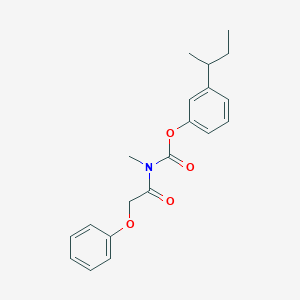

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It is a white crystalline solid with a slightly sweet odor and is soluble in water and organic solvents. The compound is widely used in agriculture, forestry, and public health for pest control.

作用機序

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nerve cells and ultimately leading to paralysis and death of the insect. Carbaryl is a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is metabolized or excreted from the body.

生化学的および生理学的効果

Carbaryl has been shown to have toxic effects on non-target organisms, including humans, wildlife, and aquatic organisms. It can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure to 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate has been linked to neurological disorders, such as Parkinson's disease.

実験室実験の利点と制限

Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is highly toxic to non-target organisms and requires careful handling and disposal. It is also subject to degradation in the environment, which can limit its effectiveness over time.

将来の方向性

There are several areas of future research that could be explored with 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the development of new formulations of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate that are more effective and longer-lasting. Additionally, there is a need for further research into the long-term effects of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate exposure on human health and the environment.

合成法

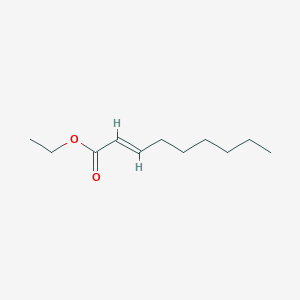

Carbaryl is synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The resulting product is then reacted with phenoxyacetic acid chloride to form 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. The overall reaction can be represented as follows:

C8H7OH + CH3NCO → C8H7NCO + CH3OH

C8H7NCO + C8H7O2CCl → C12H11N2O2 + HCl

科学的研究の応用

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including insects, mites, and ticks. Carbaryl is also used in public health to control disease-carrying insects, such as mosquitoes and fleas.

特性

CAS番号 |

16156-66-4 |

|---|---|

製品名 |

2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate |

分子式 |

C20H23NO4 |

分子量 |

341.4 g/mol |

IUPAC名 |

(3-butan-2-ylphenyl) N-methyl-N-(2-phenoxyacetyl)carbamate |

InChI |

InChI=1S/C20H23NO4/c1-4-15(2)16-9-8-12-18(13-16)25-20(23)21(3)19(22)14-24-17-10-6-5-7-11-17/h5-13,15H,4,14H2,1-3H3 |

InChIキー |

KJXDJOLKOLXZFF-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2 |

正規SMILES |

CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)